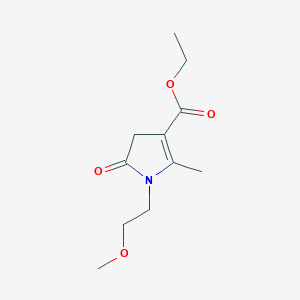![molecular formula C18H12BrN3O3S B3954243 5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3954243.png)
5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}-1-naphthamide
Descripción general
Descripción
5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}-1-naphthamide, also known as BNTX, is a chemical compound that has been extensively studied for its potential therapeutic applications. BNTX belongs to the class of compounds known as carbonothioylamides, which have been shown to exhibit a wide range of biological activities. In
Mecanismo De Acción
5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}-1-naphthamide exerts its analgesic effects by blocking the δ-opioid receptor, which is involved in the modulation of pain and mood. The δ-opioid receptor is found in the central nervous system and is involved in the regulation of pain perception, mood, and stress. By blocking the δ-opioid receptor, this compound reduces pain perception and improves mood without the side effects associated with traditional opioid analgesics.
Biochemical and Physiological Effects
This compound has been shown to have potent analgesic effects in animal models of pain, without the side effects associated with traditional opioid analgesics. This compound has also been shown to improve mood and reduce stress in animal models. This compound has a long duration of action, which makes it an attractive candidate for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}-1-naphthamide has several advantages as a research tool. It is a highly selective antagonist of the δ-opioid receptor, which allows for the study of the specific effects of blocking this receptor. This compound has also been shown to have a long duration of action, which makes it useful for studying the effects of chronic receptor blockade. However, this compound has some limitations as a research tool. It is not currently approved for human use, which limits its applicability to clinical research. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}-1-naphthamide. One area of interest is the development of new analogs of this compound with improved pharmacological properties. Another area of interest is the study of the effects of chronic δ-opioid receptor blockade on pain and mood. Additionally, the development of new methods for the synthesis of this compound could improve its availability and applicability as a research tool.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in the field of pain management. Its selective antagonism of the δ-opioid receptor makes it an attractive candidate for the treatment of chronic pain without the side effects associated with traditional opioid analgesics. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Aplicaciones Científicas De Investigación
5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}-1-naphthamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. This compound is a selective antagonist of the δ-opioid receptor, which is involved in the modulation of pain and mood. This compound has been shown to have potent analgesic effects in animal models of pain, without the side effects associated with traditional opioid analgesics.
Propiedades
IUPAC Name |
5-bromo-N-[(2-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3S/c19-14-8-4-5-11-12(14)6-3-7-13(11)17(23)21-18(26)20-15-9-1-2-10-16(15)22(24)25/h1-10H,(H2,20,21,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHSSFZYMZKYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CC3=C2C=CC=C3Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B3954169.png)

![2-iodo-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3954180.png)
![1-(4-ethoxyphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3954186.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3954188.png)
![2,2,4-trimethyl-4-phenyl-1-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3954193.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B3954212.png)


![10-(2,3-dimethoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3954234.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chloro-5-iodobenzamide](/img/structure/B3954238.png)
![1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B3954242.png)

